molecular formula C28H36N4O3S B2354863 2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1223813-75-9

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2354863
CAS RN: 1223813-75-9
M. Wt: 508.68
InChI Key: CBTRAXNATBNFIG-UHFFFAOYSA-N
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Description

2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H36N4O3S and its molecular weight is 508.68. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Compounds similar to 2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide, particularly those in the spirothiazolidinone class, have been synthesized and shown to exhibit antiviral activity. For example, specific derivatives within this class demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of these compounds in antiviral research (Apaydın et al., 2020).

Anticancer Properties

Certain thiazole derivatives, structurally related to the compound , have been synthesized and studied for their potential anticancer activity. Investigations into these derivatives revealed selective cytotoxicity against specific cancer cell lines, such as human lung adenocarcinoma cells, indicating their relevance in cancer treatment research (Evren et al., 2019).

Antimicrobial Effects

Compounds structurally akin to this compound have been synthesized and evaluated for their antimicrobial properties. Studies have found that certain derivatives exhibit in vitro antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (Baviskar et al., 2013).

HIV Inhibition

Research has been conducted on similar compounds, particularly those with a 1,4,9-triazaspiro[5.5]undec-9-yl structure, showing potent antiviral effects against HIV-1. These studies suggest the potential of such compounds in developing new classes of HIV entry inhibitors (Watson et al., 2005).

properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O3S/c1-27(2,3)20-9-7-19(8-10-20)25-26(31-28(30-25)11-13-32(4)14-12-28)36-18-24(33)29-21-15-22(34-5)17-23(16-21)35-6/h7-10,15-17H,11-14,18H2,1-6H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTRAXNATBNFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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